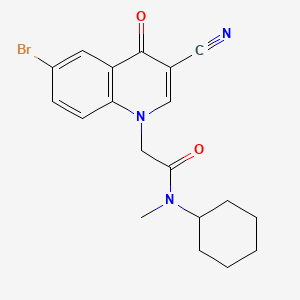![molecular formula C18H20N2O2 B7635146 N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, also known as DMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMCB is a member of the benzamide class of compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties. In
作用機序
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide is not fully understood. However, it has been proposed that N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. This results in the condensation of chromatin and repression of gene transcription. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and increased gene expression. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation. In addition, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has also been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases. However, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide. One potential direction is to investigate the efficacy of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in combination with other anti-cancer agents. It has been shown that combining N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide with other HDAC inhibitors can enhance its anti-cancer effects. Another potential direction is to investigate the potential of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide as a treatment for inflammatory diseases such as colitis and arthritis. Finally, future studies should focus on elucidating the mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide and identifying its molecular targets to better understand its anti-cancer and anti-inflammatory properties.
Conclusion:
In conclusion, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-cancer, anti-inflammatory, and anti-tumor properties and has been shown to modulate various signaling pathways. Although N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has some limitations, it has several advantages for lab experiments and has the potential to be developed into a valuable therapeutic agent. Future studies should focus on elucidating the mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide and identifying its molecular targets to better understand its therapeutic potential.
合成法
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide involves the reaction between 4-(dimethylamino)benzoyl chloride and 2,3-dimethyl aniline in the presence of a base such as triethylamine. The reaction proceeds through an intermediate step where the amine group of 2,3-dimethyl aniline reacts with the carbonyl group of 4-(dimethylamino)benzoyl chloride to form an amide bond. The resulting product is then purified through recrystallization to obtain pure N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide.
科学的研究の応用
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has also been shown to exhibit anti-inflammatory and anti-tumor properties. It has been demonstrated to reduce inflammation in animal models of inflammatory diseases such as colitis and arthritis.
特性
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-6-5-7-16(13(12)2)17(21)19-15-10-8-14(9-11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOJGLCMUCSUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)


![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)


![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)